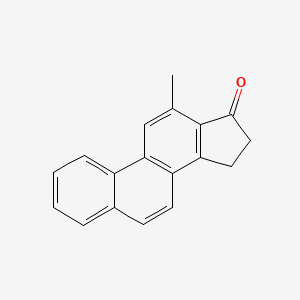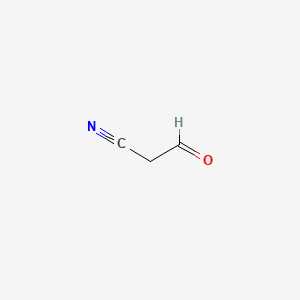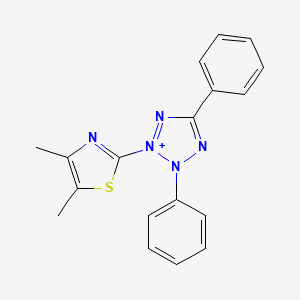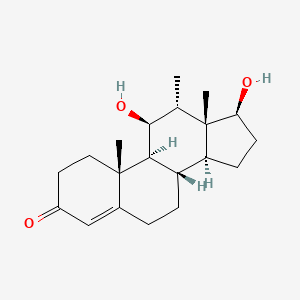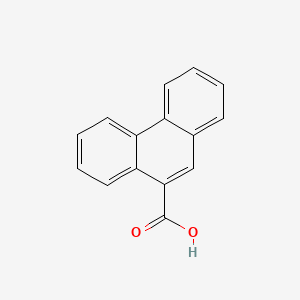
9-フェナントレンカルボン酸
概要
説明
Synthesis Analysis
The synthesis of 9-Phenanthrenecarboxylic acid and its derivatives involves various chemical reactions, highlighting the compound's versatility and potential for functionalization. Notably, the cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones facilitates the synthesis of functionalized 9-amino-10-arylphenanthrene derivatives in a catalyst-free environment, indicating the possibility of gram-scale production and further derivatization to synthesize fused phenanthrene derivatives (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of 9-Phenanthrenecarboxylic acid and related compounds has been explored through various spectroscopic and computational methods. Studies reveal that the dihedral angle between the phenanthrene and the carbonyl group varies depending on the substituent's bulk and the presence of Lewis acid complexation, which also influences the amide conformation from syn to anti (Lewis et al., 1992). Such structural insights are crucial for understanding the compound's reactivity and interaction with other molecules.
Chemical Reactions and Properties
9-Phenanthrenecarboxylic acid undergoes various chemical reactions, demonstrating its reactive nature and potential for creating diverse derivatives. For instance, the interaction with organic azides can result in the insertion of nitrogen, leading to the formation of phenanthrene analogs with boron and nitrogen in the 9- and 10-positions, respectively. This showcases the compound's versatility in synthesizing novel materials (Yruegas et al., 2018).
Physical Properties Analysis
The physical properties of 9-Phenanthrenecarboxylic acid, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. The compound's crystalline structure has been analyzed, revealing insights into its stability and reactivity under different conditions. However, detailed studies on the compound's physical properties were not directly found in the searched literature, suggesting an area for further research.
Chemical Properties Analysis
The chemical properties of 9-Phenanthrenecarboxylic acid, including its reactivity with different chemical agents and conditions, highlight its potential for wide-ranging applications. The compound's reactivity with azides, as well as its ability to undergo cascade reactions, demonstrates its utility in synthetic chemistry for producing complex molecular structures (Liu et al., 2018).
科学的研究の応用
環境バイオ修復
9-フェナントレンカルボン酸: は、多環芳香族炭化水素(PAH)の生分解において重要な役割を果たします。 フェナントレンの微生物分解経路における中間体として検出されることが多い 。この化合物の存在は、より複雑なPAHsの分解を示しており、これらのPAHsは毒性と残留性のために懸念される環境汚染物質です。 研究によると、特定の細菌株は9-フェナントレンカルボン酸を炭素源として利用することができ、汚染された環境の解毒に貢献する .
有機合成
有機化学の分野では、9-フェナントレンカルボン酸は、様々な化学化合物を合成するための構成要素として使用されます。カルボン酸基により、エステル、アミド、その他の誘導体を生成する反応が可能になります。 これらの反応は、医薬品、農薬、その他の工業用途向けの複雑な分子を作成するために重要である .
医薬品研究
この化合物は、特定の薬用植物の植物化学分析で確認されています。 抗酸化能力に貢献し、肝保護効果の可能性がある 。医薬品におけるその役割は、薬物の合成における前駆体または中間体になるまで拡大される可能性があります。
材料科学
9-フェナントレンカルボン酸: は、新規材料の合成に関与しています。たとえば、特定のイオンと結合して蛍光を発する化合物であるフルオロイオンフォアを作成するために使用できます。 このような材料は、環境モニタリングや医療診断を含むセンシング技術に適用されています .
工業用途
工業環境では、9-フェナントレンカルボン酸は、その化学的特性を利用して、染料、顔料、その他の特殊化学品を製造するために使用されます。 その構造により、様々な官能基を導入することができ、工業合成プロセスにおいて汎用性の高い化合物となります .
環境科学
環境科学における9-フェナントレンカルボン酸の研究は、汚染物質としての挙動とその他の環境汚染物質との相互作用を中心に展開しています。 環境中のPAHsの存在を示す指標となり、産業活動の生態学的影響を理解するのに役立ちます .
Safety and Hazards
作用機序
Biochemical Pathways
9-Phenanthrenecarboxylic acid is involved in the degradation of polycyclic aromatic hydrocarbons (PAHs) . The degradation of 4,5-phenanthrenedicarboxylic acid, a product of pyrene degradation, branches into two pathways: the 4-phenanthrenecarboxylic acid pathway and the 5-hydroxy-4-phenanthrenecarboxylic acid pathway . Both pathways play important roles in the degradation of pyrene .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 9-Phenanthrenecarboxylic acid . .
特性
IUPAC Name |
phenanthrene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFJKKGDLAICPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232532 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
837-45-6 | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


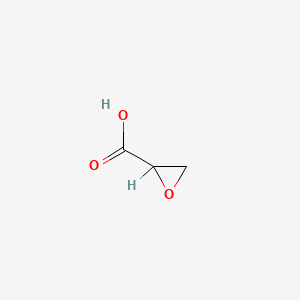

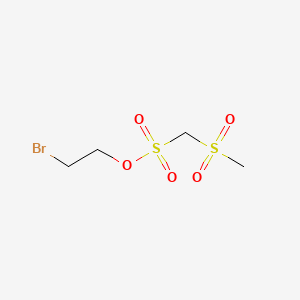
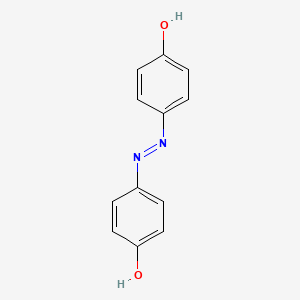
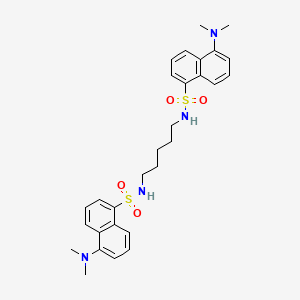
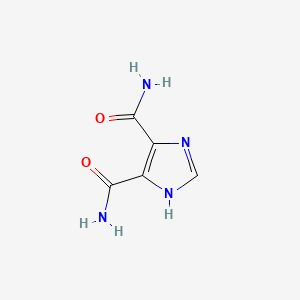
![2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid](/img/structure/B1221603.png)
